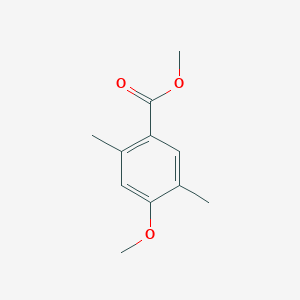

Methyl 4-methoxy-2,5-dimethylbenzoate

Descripción

Significance and Context within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a well-established class of compounds with wide-ranging applications, from fragrances and flavorings to pharmaceuticals and polymer chemistry. mdpi.comnih.gov Their significance lies in the stability of the ester group and the reactivity of the aromatic ring, which can be tailored by various substituents. Methyl 4-methoxy-2,5-dimethylbenzoate fits within this broad class, but its specific substitution pattern—a methoxy (B1213986) group para to the ester, and two methyl groups ortho and meta—imparts distinct electronic and steric properties.

The presence of the electron-donating methoxy and methyl groups activates the aromatic ring towards electrophilic substitution, while also influencing the regioselectivity of such reactions. The interplay of these activating groups, in conjunction with the deactivating effect of the methyl ester, creates a nuanced reactivity profile that can be exploited in targeted chemical synthesis.

Scope and Relevance for Advanced Chemical Synthesis

The true potential of this compound lies in its role as a versatile building block for the construction of more complex, polysubstituted aromatic compounds. Current time information in Cass County, US. Such compounds are integral to the development of new materials, agrochemicals, and pharmaceuticals. The strategic placement of its functional groups allows for a variety of chemical modifications.

For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for further derivatization. The methoxy group can potentially be cleaved to a phenol, opening another avenue for modification. Furthermore, the methyl groups can undergo oxidation or halogenation under specific conditions, adding to the synthetic utility of the molecule. The synthesis of polysubstituted arenes often relies on the careful orchestration of such functional group interconversions. Current time information in Cass County, US.wiredchemist.com

Current Research Landscape and Future Directions

While dedicated research on this compound is still in its early stages, the broader field of polysubstituted aromatic compounds is an area of intense investigation. The development of novel synthetic methodologies to access these structures efficiently and selectively is a key focus.

Future research will likely concentrate on several key areas:

Novel Synthetic Routes: Exploring more efficient and environmentally benign methods for the synthesis of this compound itself.

Catalytic Functionalization: Investigating the use of transition metal catalysis and organocatalysis to selectively functionalize the C-H bonds of the aromatic ring, enabling the introduction of new substituents with high precision.

Application as an Intermediate: Utilizing this compound as a key intermediate in the total synthesis of natural products and complex target molecules. Its specific substitution pattern may prove advantageous in simplifying synthetic routes to certain intricate structures.

Materials Science: Exploring the potential incorporation of this and related benzoate esters into novel polymers or functional materials, where the substitution pattern can influence properties such as thermal stability, conductivity, and optical characteristics.

As synthetic methodologies become more sophisticated, the utility of specifically functionalized building blocks like this compound is expected to grow, paving the way for new discoveries in various fields of chemical science.

| Property | Value | Source |

| Molecular Formula | C11H14O3 | chemshuttle.com |

| Molecular Weight | 194.23 g/mol | chemshuttle.com |

| CAS Number | 58106-28-8 | chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-methoxy-2,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-6-10(13-3)8(2)5-9(7)11(12)14-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNZNDJUSNRIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607474 | |

| Record name | Methyl 4-methoxy-2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58106-28-8 | |

| Record name | Methyl 4-methoxy-2,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of Methyl 4 Methoxy 2,5 Dimethylbenzoate

Ester Hydrolysis and Transesterification Pathways

The ester functional group in Methyl 4-methoxy-2,5-dimethylbenzoate is susceptible to hydrolysis and transesterification, common reactions for this class of compounds. These transformations can proceed via acid-catalyzed or base-catalyzed pathways.

Under basic conditions, such as in the presence of sodium hydroxide (B78521), the hydrolysis (saponification) follows a nucleophilic acyl substitution mechanism. masterorganicchemistry.com This involves the direct attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group to yield the carboxylate salt, which upon acidic workup gives 4-methoxy-2,5-dimethylbenzoic acid. masterorganicchemistry.com The rate of this hydrolysis is influenced by the substituents on the aromatic ring. The electron-donating nature of the 4-methoxy and the two methyl groups slightly reduces the electrophilicity of the carbonyl carbon, which would be expected to slow the rate of nucleophilic attack compared to unsubstituted methyl benzoate (B1203000). Studies on similar substituted methyl benzoates have shown that electron-releasing groups, like a 4-methoxy group, increase the half-life of the ester under basic hydrolysis conditions. oieau.fr

Transesterification, the conversion of one ester to another, can also be performed under basic or acidic conditions. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide (e.g., ethoxide) acts as the nucleophile in an addition-elimination mechanism similar to hydrolysis. masterorganicchemistry.com To favor the formation of a new ester, the corresponding alcohol is typically used as the solvent in large excess. masterorganicchemistry.com

Acid-catalyzed hydrolysis or transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A weak nucleophile, such as water or another alcohol, can then attack the activated carbonyl. The mechanism is often described as a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation steps (PADPED). masterorganicchemistry.com

A significant factor in both hydrolysis and transesterification of this specific molecule is the steric hindrance provided by the methyl group at the C2 position, ortho to the ester. This bulky group can impede the approach of the nucleophile to the carbonyl center, potentially reducing the reaction rates compared to less hindered esters. pressbooks.pub

Table 1: Reaction Pathways for the Ester Functional Group

| Reaction Type | Conditions | Mechanism | Key Intermediates |

|---|---|---|---|

| Hydrolysis (Saponification) | Basic (e.g., NaOH, H₂O/MeOH) | Nucleophilic Acyl Substitution (Addition-Elimination) | Tetrahedral Alkoxide Intermediate |

| Transesterification | Basic (e.g., NaOR', R'OH) | Nucleophilic Acyl Substitution (Addition-Elimination) | Tetrahedral Alkoxide Intermediate |

| Hydrolysis | Acidic (e.g., H₃O⁺, heat) | Acid-Catalyzed Nucleophilic Acyl Substitution | Protonated Carbonyl, Tetrahedral Intermediate |

| Transesterification | Acidic (e.g., H⁺, R'OH) | Acid-Catalyzed Nucleophilic Acyl Substitution (PADPED) | Protonated Carbonyl, Tetrahedral Intermediate |

Aromatic Substitution Reactions: Regioselectivity and Steric Influence

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is directed by the existing substituents. The ring has three activating groups (4-methoxy, 2-methyl, 5-methyl) and one deactivating group (1-ester). fiveable.me The positions available for substitution are C3 and C6.

The directing effects of the substituents are as follows:

4-Methoxy group: A strong activating, ortho, para-directing group. It strongly activates the ortho positions C3 and C5. Since C5 is already substituted, it directs an incoming electrophile primarily to C3. libretexts.org

2-Methyl group: A weak activating, ortho, para-directing group. It activates its ortho position (C3) and its para position (C5, which is blocked).

5-Methyl group: A weak activating, ortho, para-directing group. It activates its ortho position (C6) and its para position (C2, which is blocked).

1-Ester group (-COOCH₃): A deactivating, meta-directing group. It directs incoming electrophiles to C3 and C5 (blocked).

Based on these electronic effects, the C3 position is the most electronically activated site due to the cumulative directing influence of the powerful 4-methoxy group and the 2-methyl group. The C6 position is activated to a lesser extent by the 5-methyl group.

However, regioselectivity is also profoundly influenced by steric hindrance. numberanalytics.comlibretexts.org The C3 position is flanked by two substituents: the ester group at C1 and the methyl group at C2. This creates significant steric crowding, which can hinder the approach of an electrophile. youtube.com In contrast, the C6 position is only adjacent to one substituent, the methyl group at C5, making it sterically more accessible.

Therefore, in electrophilic aromatic substitution reactions, a competition exists between electronic and steric factors. For smaller electrophiles, substitution might occur at the electronically favored but sterically hindered C3 position. For bulkier electrophiles, the reaction is more likely to be directed to the sterically less hindered C6 position, even though it is less electronically activated. nih.gov This demonstrates the critical role of steric influence in determining the outcome of aromatic substitutions on this polysubstituted benzene ring. nih.govnumberanalytics.com

Table 2: Analysis of Regioselectivity for Electrophilic Aromatic Substitution

| Position | Electronic Effects | Steric Environment | Predicted Outcome |

|---|---|---|---|

| C3 | Strongly activated by 4-O-Me and 2-Me groups. | Highly hindered by adjacent 1-ester and 2-Me groups. | Favored electronically; disfavored sterically. Potential major product with small electrophiles. |

| C6 | Moderately activated by 5-Me group. | Less hindered; adjacent only to 5-Me group. | Favored sterically; less favored electronically. Potential major product with bulky electrophiles. |

Nucleophilic Acyl Substitution at the Ester Carbonyl Center

Nucleophilic acyl substitution describes the reaction of a nucleophile with the ester's carbonyl carbon, leading to the substitution of the methoxy (B1213986) group. libretexts.org The general mechanism is a two-step addition-elimination process, proceeding through a tetrahedral intermediate. libretexts.org

The reactivity of the carbonyl group in this compound is modulated by two primary factors: the electronic nature of the substituted aromatic ring and steric hindrance around the reaction center.

Electronic Effects: The aromatic ring is substituted with three electron-donating groups (one methoxy, two methyls). These groups increase the electron density on the ring, which is then relayed to the carbonyl group. This effect slightly reduces the positive partial charge (electrophilicity) on the carbonyl carbon, making it marginally less reactive towards nucleophiles compared to methyl benzoate or esters with electron-withdrawing groups.

Steric Influence: A more dominant factor is the steric hindrance imposed by the methyl group at the C2 position. This ortho substituent physically obstructs the trajectory of an incoming nucleophile attempting to attack the carbonyl carbon. pressbooks.pub Such steric shielding is known to significantly decrease the rate of nucleophilic acyl substitution reactions. For example, reactions like saponification with hydroxide, aminolysis with amines, or reactions with organometallic reagents (e.g., Grignard reagents) would be expected to proceed more slowly than in sterically unhindered analogues. pressbooks.pub In extreme cases, bulky ortho groups can prevent reactions like esterification altogether. pressbooks.pub

Therefore, while the ester can undergo nucleophilic acyl substitution, its reactivity is significantly diminished, primarily due to the steric blocking by the adjacent methyl group.

Metal-Catalyzed Coupling and Cross-Coupling Reactions

The structure of this compound offers possibilities for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A particularly relevant pathway involves the activation of the C(aryl)–O bond of the methoxy group.

Aryl methyl ethers, which are generally stable and abundant, can be used as substrates in cross-coupling reactions through C–O bond activation, typically enabled by nickel catalysts. researchgate.net This approach would allow the methoxy group at C4 to be replaced by various organic fragments. For instance, in a Suzuki-type coupling, an organoboron reagent could be coupled at this position in the presence of a suitable nickel or palladium catalyst system. rsc.orgrsc.org Similarly, Heck-type reactions could potentially introduce vinylic groups. nih.gov

The success of these reactions is highly dependent on the catalyst system. Nickel complexes with specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are often required to achieve the challenging oxidative addition of the catalyst into the strong C–O bond. researchgate.net

Another possibility is the Kumada coupling, which uses Grignard reagents as the nucleophilic partner. Iron-catalyzed protocols have been developed for coupling aryl sulfonates and chlorides with Grignard reagents, and similar strategies could be explored for C-O activation. mdpi.com

The presence of other functional groups on the molecule, such as the ester, could influence the reaction by coordinating to the metal center or by being susceptible to side reactions under the coupling conditions. The choice of catalyst, ligands, base, and solvent would be critical to achieve selective C–O bond activation and coupling without affecting the ester or other parts of the molecule. researchgate.netrsc.org

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Required Catalyst Type (Example) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)₂) | Ni or Pd-based | C(aryl)-C |

| Heck | Alkene | Pd-based | C(aryl)-C(vinyl) |

| Kumada | Grignard Reagent (R-MgX) | Ni, Fe, or Pd-based | C(aryl)-C |

| Buchwald-Hartwig | Amine (R₂NH) | Pd or Ni-based | C(aryl)-N |

Radical Reactions and Oxidative Transformations

The electron-rich nature of the aromatic ring in this compound, due to its methoxy and dimethyl substituents, makes it susceptible to oxidative transformations and reactions involving radical intermediates.

One potential pathway is oxidative hydroxylation. Activated aromatic compounds can be converted to the corresponding phenols using oxidizing agents like peracids. acs.orgnih.gov This reaction can be viewed as an electrophilic substitution where the hydroxylating species (e.g., from in-situ formed peracetic acid) attacks the most nucleophilic carbon on the ring. researchgate.net Given the directing effects, the C3 and C6 positions would be the most likely sites for hydroxylation, with the regioselectivity again being a balance of electronic activation and steric accessibility.

The molecule can also undergo one-electron oxidation to form an aromatic radical cation. The stability and subsequent reactivity of this radical cation are influenced by the substituents. Methoxy groups are known to stabilize radical cations through resonance. cdnsciencepub.com This intermediate could then undergo various reactions, such as nucleophilic attack by a solvent molecule or dimerization/polymerization. For example, related methoxy-substituted toluenes have been shown to undergo oxidative coupling reactions under specific conditions. cdnsciencepub.com

Radical substitution reactions, while less common for this type of substrate than electrophilic substitutions, could also be envisioned. For instance, radical halogenation could potentially occur at the benzylic positions of the methyl groups under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator).

Complexation with Metal Centers and Ligand Studies

This compound and its corresponding carboxylate (formed upon hydrolysis) possess several potential coordination sites for metal ions, primarily through the oxygen atoms of the ester/carboxylate and methoxy groups. The study of how such molecules bind to metal centers is a fundamental aspect of coordination chemistry. digitellinc.com

The carboxylate form, 4-methoxy-2,5-dimethylbenzoate, can act as a versatile ligand. Benzoate ligands are known to exhibit a variety of coordination modes, including monodentate (binding through one oxygen), bidentate chelation (binding through both oxygens to the same metal), and bridging (linking two or more metal centers). mdpi.comnih.gov

The specific substitution pattern of this ligand would heavily influence its coordination behavior. The presence of the methyl group at the C2 position, ortho to the carboxylate, creates significant steric hindrance. This bulkiness would likely disfavor bidentate chelation and certain bridging modes, making monodentate coordination a more probable binding mode. ub.edu The methoxy group at C4 could also potentially participate in coordination, although this is generally less common than carboxylate binding.

The nature of the metal ion and the reaction conditions, such as the solvent, also play a crucial role in determining the final structure of the metal complex. mdpi.com For example, studies with related substituted benzoates have shown the formation of diverse structures ranging from mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers, depending on the interplay of ligand sterics, metal coordination preference, and intermolecular interactions like hydrogen bonding or π-π stacking. mdpi.comub.edu

Theoretical and Computational Chemistry of Methyl 4 Methoxy 2,5 Dimethylbenzoate

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 4-methoxy-2,5-dimethylbenzoate, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the molecule's most stable three-dimensional arrangement, known as its ground-state geometry. scirp.orgresearchgate.net

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest total energy. For this molecule, the benzene (B151609) ring is expected to be nearly planar. The substituents—the methoxy (B1213986) group, the two methyl groups, and the methyl ester group—will adopt specific orientations to minimize steric hindrance and optimize electronic interactions. The methoxy group attached to an aromatic ring generally prefers a planar conformation, where the methyl group is coplanar with the ring, to maximize resonance stabilization. colostate.edu However, steric clashes with the adjacent ortho-methyl group can induce a slight twist.

The electronic structure, once the geometry is optimized, reveals the distribution of electrons within the molecule. The electron-donating nature of the methoxy and methyl groups increases the electron density on the aromatic ring, influencing its reactivity. DFT calculations provide detailed information on the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactions. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on DFT studies of analogous substituted benzene derivatives. Actual values would be determined from a specific calculation.

| Parameter | Predicted Value | Parameter | Predicted Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C(aromatic)-C(aromatic) | 1.39 - 1.41 | C-C-C (in ring) | 118 - 122 |

| C(aromatic)-C(methyl) | 1.51 | C(ring)-C(ring)-H | 119 - 121 |

| C(aromatic)-O(methoxy) | 1.36 | C(ring)-O-C(methoxy) | 117 - 119 |

| O(methoxy)-C(methyl) | 1.43 | C(ring)-C(ester)-O | 112 - 115 |

| C(aromatic)-C(ester) | 1.49 | O=C-O(ester) | 123 - 125 |

| C(ester)=O | 1.21 | ||

| C(ester)-O(methyl) | 1.35 |

Quantum Chemical Descriptors and Reactivity Predictions

From the electronic structure calculated by DFT, several quantum chemical descriptors can be derived to predict the reactivity of this compound.

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO energy gap generally implies higher chemical reactivity. researchgate.net For this compound, the electron-donating substituents are expected to raise the HOMO energy, making it a better electron donor compared to unsubstituted methyl benzoate (B1203000).

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. researchgate.netepstem.net It identifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the most negative regions are expected around the oxygen atoms of the methoxy and carbonyl groups, while the aromatic protons and methyl hydrogens will be in regions of positive potential.

Table 2: Predicted Quantum Chemical Descriptors for this compound Note: Values are hypothetical but representative for a molecule with these functional groups.

| Descriptor | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 eV | Energy released when an electron is added |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution |

Conformational Analysis and Energy Minimization Studies

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. For this compound, the key rotations are around the C(aryl)–O(methoxy) bond and the C(aryl)–C(ester) bond.

Computational methods can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformer. um.es The most stable conformers correspond to the minima on this surface. For the methoxy group, a planar conformation (with the C-O-C bonds in the plane of the ring) is often favored due to resonance, but steric hindrance from the ortho-methyl group can lead to a non-planar minimum energy conformation. colostate.edu Similarly, the methyl ester group can adopt different orientations relative to the aromatic ring. The interplay of steric repulsion and electronic effects (conjugation) determines the rotational barriers and the relative stability of the conformers. researchgate.net

Table 3: Representative Conformational Energy Analysis Note: This table illustrates a hypothetical energy profile for rotation around the C(aryl)-O(methoxy) bond.

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 1.5 | Eclipsed (sterically hindered) |

| ~30° | 0.0 | Skew (Minimum energy) |

| 90° | 2.5 | Perpendicular (Maximum energy, loss of conjugation) |

| 180° | 2.0 | Anti-planar (sterically hindered) |

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT calculations are excellent for studying single, isolated molecules (in the gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent or in the solid state. nih.gov

In an MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to predict their positions and velocities over a series of small time steps. This allows for the exploration of conformational changes, solvent interactions, and the formation of intermolecular bonds. For this compound, MD simulations could be used to:

Study how the molecule interacts with solvent molecules (e.g., water or an organic solvent) through hydrogen bonds or van der Waals forces.

Simulate the aggregation of molecules to understand intermolecular interactions like π–π stacking between the aromatic rings. nih.gov

Analyze the flexibility of the molecule and the timescales of conformational transitions.

Hirshfeld surface analysis is another computational technique that can be used to visualize and quantify intermolecular interactions within a crystal lattice, complementing the insights from MD simulations. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to verify experimental results or to aid in the structural elucidation of new compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts. epstem.netum.es By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to experimental spectra, one can gain confidence in the structural assignment. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. uba.ar

IR Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule. scirp.org Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of a C=O bond or the bending of a C-H bond. These predicted frequencies are typically scaled by an empirical factor to correct for approximations in the computational method and the neglect of anharmonicity, resulting in excellent agreement with experimental FT-IR and Raman spectra. researchgate.net This allows for a detailed assignment of the experimental absorption bands. mdpi.com

Table 4: Predicted Spectroscopic Data for this compound Note: These are representative values based on computational studies of similar compounds.

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted IR Frequencies (cm⁻¹, scaled) |

| H(aromatic): 6.8 - 7.2 | C=O (ester): ~168 | C=O Stretch: ~1720 |

| OCH₃ (methoxy): ~3.8 | C(aromatic)-O: ~158 | C-O-C Stretch (ether): ~1250 |

| OCH₃ (ester): ~3.9 | C(aromatic)-H: 110-130 | C-O Stretch (ester): ~1150 |

| CH₃ (ring): 2.2 - 2.4 | OCH₃ (methoxy): ~56 | Aromatic C=C Stretch: 1500-1600 |

| OCH₃ (ester): ~52 | C-H Stretch (aromatic): 3000-3100 | |

| CH₃ (ring): ~20 | C-H Stretch (aliphatic): 2850-2980 |

Biological Activities and Mechanistic Insights of Methyl 4 Methoxy 2,5 Dimethylbenzoate Derivatives

Enzyme Inhibition and Activation Mechanisms

The structural features of methyl 4-methoxy-2,5-dimethylbenzoate derivatives, such as the arrangement of methoxy (B1213986), hydroxyl, and other functional groups on the benzene (B151609) ring, are crucial for their interaction with enzymes. These interactions can lead to either inhibition or activation, depending on the specific enzyme and the chemical nature of the derivative.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of these derivatives for specific biological targets. For instance, in the development of inhibitors for c-Myc–Max dimerization, a process critical to cancer cell function, the electron-rich nitro group and furazan (B8792606) ring were identified as essential components of the pharmacophore. nih.gov These features are thought to interact with key arginine residues in the c-Myc protein. nih.gov The optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold for inhibiting 12-lipoxygenase (12-LOX), an enzyme implicated in various diseases, revealed that specific substitutions are critical for potency. nih.gov This medicinal chemistry optimization led to compounds with nanomolar potency against 12-LOX and high selectivity over other related enzymes. nih.gov

Further studies on nitrobenzoate derivatives show that the presence and position of electron-donating methyl groups influence the compound's electronic properties and reactivity. For example, methyl groups can increase the electron density on the aromatic ring through inductive effects, which in turn alters the molecule's interaction with biological targets.

Characterization of Enzyme Kinetics and Binding Affinities

The inhibitory potential of these derivatives is quantified through enzyme kinetics and binding affinity studies. A notable example is the derivative methyl 4′-methyl-5-(7-nitrobenzo[c] atlantis-press.comoxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, identified as an inhibitor of c-Myc–Max dimerization. nih.gov This compound was found to disrupt the c-Myc–Max heterodimer with a half-maximal inhibitory concentration (IC₅₀) value of 34.8 μM. nih.gov In the context of 12-lipoxygenase inhibition, optimized derivatives based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide structure demonstrated potent inhibition, with activity in the nanomolar range. nih.gov

Table 1: Enzyme Inhibition by Methyl Benzoate (B1203000) Derivatives

| Compound/Derivative Class | Target Enzyme/Process | Potency (IC₅₀ / Activity) | Source |

|---|---|---|---|

| Methyl 4′-methyl-5-(7-nitrobenzo[c] atlantis-press.comoxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate | c-Myc–Max Dimerization | IC₅₀: 34.8 μM | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase (12-LOX) | nM potency | nih.gov |

Anti-inflammatory Properties and Cellular Pathway Modulation

Derivatives of this compound have shown significant anti-inflammatory effects by modulating key cellular pathways and the production of inflammatory mediators.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Lactate Dehydrogenase)

A common mechanism of anti-inflammatory action for these compounds is the suppression of pro-inflammatory mediators. Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction is associated with inflammatory conditions. researchgate.net Several derivatives have been shown to inhibit NO production in activated immune cells. nih.govresearchgate.netmdpi.comresearchgate.net For example, two methyl salicylate (B1505791) glycosides isolated from Gaultheria yunnanensis significantly suppressed the accumulation of NO in lipopolysaccharide (LPS)-induced RAW264.7 cells, with inhibitory rates of 56.20% and 51.72% at a concentration of 3.0 μg/mL. mdpi.com Similarly, 4-methylcoumarin (B1582148) derivatives were found to inhibit LPS-induced NO production. nih.govresearchgate.net

Beyond nitric oxide, these compounds can also reduce the levels of other inflammatory molecules. Psoralen derivatives have been shown to decrease the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing NO and prostaglandins, respectively. nih.gov Furthermore, studies have demonstrated the ability of various derivatives to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.netmdpi.comnih.gov For instance, 3-methylcarbazoles dose-dependently suppressed the release of NO, PGE₂, TNF-α, IL-1β, and IL-6 in activated macrophages. researchgate.net

Effects on Immune Cell Lines (e.g., RAW 264.7 Macrophages)

The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation. The anti-inflammatory effects of many methyl benzoate derivatives have been characterized using these cells, often stimulated with LPS to mimic a bacterial infection. In one study, methyl 2-(4'-methoxy-4'-oxobutanamide) benzoate suppressed the inflammatory response of RAW 264.7 cells to LPS by decreasing the secretion of IL-1β, IL-6, and TNF-α. nih.gov Similarly, two methoxy derivatives of resveratrol (B1683913) were shown to suppress inflammatory responses in LPS-induced RAW 264.7 cells by inhibiting the MAPK and NF-κB signaling pathways. nih.gov Psoralen derivatives also demonstrated their anti-inflammatory potential by inhibiting the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells. nih.gov These findings indicate that this class of compounds can directly modulate the function of key immune cells involved in the inflammatory cascade. researchgate.netmdpi.comnih.govnih.govnih.gov

Table 2: Anti-inflammatory Effects of Derivatives on RAW 264.7 Macrophages

| Derivative Class | Stimulant | Inhibited Mediators | Affected Pathways | Source |

|---|---|---|---|---|

| Methyl 2-(4'-methoxy-4'-oxobutanamide) benzoate | LPS | IL-1β, IL-6, TNF-α | MAPK | nih.gov |

| Methoxy derivatives of resveratrol | LPS | Inflammatory responses | MAPK, NF-κB | nih.gov |

| Psoralen derivatives (Xanthotoxol) | LPS | PGE₂, IL-6, IL-1β, iNOS, COX-2 | MAPK, NF-κB | nih.gov |

| 3-Methylcarbazoles | LPS, Pam3CSK | NO, PGE₂, TNF-α, IL-1β, IL-6 | TLR-activated pathways | researchgate.net |

| Methyl salicylate glycosides | LPS | NO, ROS, TNF-α, IL-6, IL-1β | Pro-inflammatory cytokine production | mdpi.com |

Antioxidant Activity and Free Radical Scavenging Mechanisms

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. nih.gov Free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), are produced by cellular enzymes and can damage lipids, DNA, and proteins. mdpi.com Derivatives of this compound have been investigated for their ability to counteract oxidative stress through free radical scavenging.

The antioxidant mechanism often involves the donation of a hydrogen atom from a hydroxyl or methoxy group to neutralize a free radical. mdpi.com For example, studies on 3-methoxy aroylhydrazones demonstrated remarkable reactivity against superoxide (B77818) radicals and hypochlorous anions. nih.gov Further experiments confirmed a direct interaction with reactive oxygen species. nih.gov

Research on methylated and acetylated bromophenol derivatives showed they could ameliorate H₂O₂-induced oxidative damage and ROS generation in HaCaT keratinocytes. mdpi.com The antioxidant properties of these compounds are often linked to their chemical structure. For instance, theoretical studies using DFT methods on pyranoanthocyanins suggest that in the gas phase, the initial free radical scavenging occurs via demethylation of methoxy groups, followed by a hydrogen atom transfer (HAT) mechanism from hydroxyl groups. mdpi.com The formation of stable quinone structures can enhance the antioxidant capability of the molecule. mdpi.com

Assessment via DPPH Radical Scavenging Assays

The antioxidant capacity of phenolic and methoxylated compounds is often evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. mdpi.com This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov The efficiency of a compound is often expressed as the EC50 or IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals. nih.gov

The number and position of hydroxyl and methoxy groups on an aromatic ring significantly influence its radical scavenging ability. nih.gov For instance, studies on various phenolic antioxidants have shown that an increased number of phenolic hydroxyl groups generally leads to better scavenging activity. nih.gov In one study, a novel antioxidant with four hydroxyl groups, 2,2'-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ), demonstrated a very low EC50 value of 7.93 µg/mL, indicating strong activity. nih.gov This is attributed to the enhanced hydrogen-donating capacity from the multiple hydroquinone (B1673460) structures. nih.gov

Table 1: DPPH Radical Scavenging Activity of Various Antioxidant Compounds

| Compound | EC50/IC50 (µg/mL) | Source |

|---|---|---|

| MPBHQ | 7.93 | nih.gov |

| Propyl Gallate (PG) | 8.74 | nih.gov |

| Hydroquinone (HQ) | 11.34 | nih.gov |

| tert-Butylhydroquinone (TBHQ) | 22.20 | nih.gov |

| Methanol (B129727) Extract (V. amygdalina) | 94.92 | nih.gov |

| Ethanol Extract (V. amygdalina) | 94.83 | nih.gov |

This table is interactive. Click on the headers to sort.

Superoxide Anion Scavenging Activity

Superoxide anion (O₂⁻) is a reactive oxygen species (ROS) implicated in oxidative stress and various pathologies. The ability of a compound to scavenge this radical is a key indicator of its antioxidant potential. Radical scavenging-based methods are popular for determining the antioxidant activities of various substances. mdpi.com While the provided search results focus heavily on DPPH and other antioxidant assays, specific data on the superoxide anion scavenging activity of this compound or its direct derivatives is not detailed. However, the general principles of radical scavenging suggest that compounds with electron-donating groups, such as methoxy and methyl groups, would likely exhibit some level of activity against superoxide anions.

Antimicrobial and Antifungal Investigations

The emergence of drug-resistant pathogens has spurred research into new antimicrobial and antifungal agents. researchgate.net Derivatives of substituted benzoates and related aromatic structures have been explored for these properties.

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent, representing the lowest concentration that prevents visible growth of a microorganism. researchgate.net

Research into derivatives containing the 2,5-dimethyl-4-methoxy structural motif has shown antimicrobial potential. For example, a series of novel thiazine (B8601807) derivatives synthesized from 2,5-dimethyl-4-methoxybenzene sulphonyl chloride were evaluated against various bacterial and fungal strains. researchgate.net One of the synthesized compounds, CS4, demonstrated potent inhibition against Pseudomonas aeruginosa and Escherichia coli with MIC values of 256 µg/mL and 512 µg/mL, respectively. researchgate.net Another study on acylated benzo- and naphthohydroquinones found that their antifungal activity was influenced by their chemical structure, with some compounds showing activity against Candida species and filamentous fungi. mdpi.com For example, a study of 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (B35378) (ATMC) showed inhibitory zones ranging from 15 to 22 mm against several bacteria, including E. coli and Staphylococcus aureus. jmchemsci.com

Table 2: Minimum Inhibitory Concentrations (MICs) of a Related Thiazine Derivative (CS4)

| Microorganism | MIC (µg/mL) | Source |

|---|---|---|

| Pseudomonas aeruginosa | 256 | researchgate.net |

This table is interactive. Click on the headers to sort.

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. frontiersin.orgmdpi.com Therefore, compounds that can inhibit biofilm formation are of significant interest.

Studies have shown that certain phenolic compounds and benzoic acid derivatives can interfere with biofilm development. nih.gov For instance, 4-ethoxybenzoic acid was found to inhibit up to 87% of Staphylococcus aureus biofilm formation, potentially by altering cell membrane hydrophobicity. nih.gov The combination of such agents with antibiotics like vancomycin (B549263) can also enhance the killing of bacteria within established biofilms. nih.gov While direct evidence for this compound is not available in the provided sources, the activity of structurally similar molecules suggests a potential avenue for investigation. Strategies to combat biofilms include targeting the EPS matrix, quenching quorum sensing signals, and inhibiting initial microbial adhesion. frontiersin.org

Cytotoxicity and Anticancer Potential

The evaluation of novel compounds for their ability to selectively kill cancer cells is a cornerstone of oncological research. Various derivatives of methoxy- and methyl-substituted aromatic compounds have been assessed for their cytotoxic effects against different cancer cell lines.

The cytotoxic potential of a compound is typically quantified by its IC50 value, the concentration that inhibits 50% of cell growth or viability. Studies on various methoxylated compounds have revealed promising anticancer activities.

For example, trans-3,4,4',5-tetramethoxystilbene, a methoxylated stilbene (B7821643) derivative, exhibited potent cytotoxic activity against several breast cancer cell lines, including luminal A (MCF-7), HER2-positive (HCC1954), and triple-negative (Hs578t) types, with IC50 values of 2.2 µM, 1.1 µM, and 1.8 µM, respectively. scielo.org.mx Importantly, it showed no significant toxicity to healthy immortalized hepatocyte cell lines. scielo.org.mx

Similarly, derivatives of 4-methylbenzamide (B193301) containing purine (B94841) structures have demonstrated high activity against leukemia cell lines (K562, HL-60) and renal carcinoma cells, with IC50 values in the low micromolar range. nih.gov A resveratrol derivative, SM-3, which features methyl and methoxy substitutions, showed enhanced cytotoxicity against non-small cell lung cancer lines (A549, H292, H460) compared to the parent compound. nih.gov While specific data for this compound is not provided, the consistent anticancer activity observed in a wide range of structurally related methoxylated and methylated aromatics suggests that this class of compounds warrants further investigation for its anticancer potential. mdpi.comnih.gov

Table 3: Cytotoxic Activity (IC50) of Related Methoxy-Substituted Compounds Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| trans-3,4,4',5-tetramethoxystilbene | HCC1954 (Breast) | 1.1 | scielo.org.mx |

| trans-3,4,4',5-tetramethoxystilbene | Hs578t (Breast) | 1.8 | scielo.org.mx |

| trans-3,4,4',5-tetramethoxystilbene | MCF-7 (Breast) | 2.2 | scielo.org.mx |

| 4-((2-Chloro-6-((3-fluorobenzyl)amino)-9H-purin-9-yl)methyl)-N-(p-tolyl)benzamide (Compound 10) | HL-60 (Leukemia) | 1.52 | nih.gov |

| 4-((2,6-Dichloro-9H-purin-9-yl)methyl)-N-(p-tolyl)benzamide (Compound 7) | HL-60 (Leukemia) | 1.42 | nih.gov |

| 4-((2,6-Dichloro-9H-purin-9-yl)methyl)-N-(p-tolyl)benzamide (Compound 7) | K562 (Leukemia) | 2.27 | nih.gov |

| 4-((2-Chloro-6-((3-fluorobenzyl)amino)-9H-purin-9-yl)methyl)-N-(p-tolyl)benzamide (Compound 10) | K562 (Leukemia) | 2.53 | nih.gov |

| 4-((2,6-Dichloro-9H-purin-9-yl)methyl)-N-(p-tolyl)benzamide (Compound 7) | OKP-GS (Renal Carcinoma) | 4.56 | nih.gov |

| 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3) | H460 (Lung) | 43.24 | nih.gov |

| 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3) | H292 (Lung) | 67.66 | nih.gov |

This table is interactive. Click on the headers to sort.

Elucidation of Apoptotic Pathways and Mechanisms of Cell Death Induction

The investigation into how derivatives of this compound induce cell death has revealed complex mechanisms, primarily centered on the induction of apoptosis and autophagy. Research has focused on identifying the specific molecular pathways activated by these compounds in cancer cells.

One significant pathway identified is the mitochondria-mediated intrinsic apoptotic pathway. nih.gov Studies on novel series of 4-methoxy-substituted and 5-methyl-substituted (3’S,4’S)-(−)-cis-khellactones demonstrated potent cytotoxic activity against various human cancer cell lines. nih.gov The most active compound, designated 12e, was found to induce apoptosis in human hepatoma (HEPG-2) cells. nih.gov Mechanistic investigations revealed that this compound triggers a dissipation of the mitochondrial membrane potential (MMP). nih.gov This event is a critical step in the intrinsic apoptotic cascade, leading to the subsequent activation of key executioner proteins. Western blot analysis confirmed the activation of caspase-9 and caspase-3, suggesting that compound 12e's cytotoxic action is primarily driven by inducing apoptosis through this mitochondrial-dependent mechanism. nih.gov

In addition to direct apoptosis, autophagy-related cell death has been identified as another crucial mechanism. Autophagy is a cellular process for degrading and recycling cellular components, which, when excessively activated, can lead to cell death. nih.gov A resveratrol derivative, SM-3, which incorporates methoxy and methyl functional groups, has been shown to induce autophagic cell death by inhibiting the mammalian target of rapamycin (B549165) (mTOR) protein. nih.gov The mTOR pathway, particularly the mTORC1 complex, is a key negative regulator of autophagy. nih.govnih.gov By inhibiting mTOR, derivatives can trigger the formation of autophagosomes and the conversion of LC3BI to LC3BII, which are hallmark features of autophagy. nih.gov This excessive autophagy can function as a cell death mechanism, particularly in cancer cells that may be resistant to conventional apoptosis. nih.gov Furthermore, autophagy and apoptosis can work in concert, with autophagy potentially promoting apoptosis by degrading anti-apoptotic proteins. nih.gov

Table 1: Mechanistic Insights for Selected Derivatives A summary of research findings on the apoptotic pathways induced by specific derivatives.

| Derivative Class/Compound | Cell Line | Key Mechanism | Pathway Details |

|---|---|---|---|

| 4-methoxy-substituted cis-khellactone (Compound 12e) | HEPG-2 (Human Liver Carcinoma) | Intrinsic Apoptosis | Dissipation of mitochondrial membrane potential; Activation of caspase-9 and caspase-3. nih.gov |

| Resveratrol Derivative (SM-3) | A549, H292, H460 (Human Lung Cancer) | Autophagic Cell Death | Inhibition of the mTOR/pAkt pathway; Conversion of LC3BI to LC3BII. nih.gov |

Other Pharmacological Activities (e.g., Anti-Alzheimer, Alpha-Glucosidase Inhibition)

Beyond anticancer effects, derivatives related to the this compound scaffold have been explored for other significant pharmacological activities, notably in the context of neurodegenerative diseases and metabolic disorders.

Anti-Alzheimer's Activity: The inhibition of cholinesterase enzymes, which break down the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. mdpi.com Derivatives featuring methoxy groups have been evaluated for this activity. One multi-target-directed ligand (MTDL) containing two electron-donating methoxy groups demonstrated potent inhibition of human acetylcholinesterase (huAChE). mdpi.com Furthermore, some derivatives have shown the ability to prevent both AChE-induced and self-induced aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's. mdpi.com Interestingly, structure-activity relationships have shown nuances; for instance, increasing the number of methoxy substituents from two to three was found to negatively impact the inhibitory activity against both AChE and butyrylcholinesterase (BChE). mdpi.com

Alpha-Glucosidase Inhibition: Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibiting this enzyme can help manage postprandial hyperglycemia in patients with type 2 diabetes. nih.gov A series of novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides were synthesized and screened for their α-glucosidase inhibitory potential. nih.gov Several of these derivatives emerged as potent inhibitors, with some showing significantly lower IC₅₀ values than the standard drug, acarbose (B1664774). nih.gov For example, compound 12a exhibited an IC₅₀ value of 18.25 µM, which is more potent than acarbose (IC₅₀ = 58.8 µM). nih.gov Molecular docking studies suggested that these compounds effectively bind to key amino acid residues in the enzyme's active site, such as Asp203, Asp542, and His600. nih.gov

Occurrence and Isolation from Natural Sources

Identification in Plant Extracts and Fungal Metabolites

Currently, there is no direct scientific literature that reports the identification of Methyl 4-methoxy-2,5-dimethylbenzoate in specific plant extracts or as a metabolite of any fungal species. Searches of extensive natural product databases and metabolomics repositories have not yielded any instances of this particular compound being isolated from a natural source.

However, it is worth noting that structurally related compounds, such as methyl benzoate (B1203000) and its derivatives, are known to be produced by various fungi and can act as volatile organic compounds (FVOCs). nih.gov For instance, some researchers have explored methyl benzoate as a potential biomarker for mold growth on building materials. researchgate.netnih.gov Fungi, particularly from the genus Aspergillus, are known to produce a wide array of secondary metabolites, including various benzoate derivatives. nih.govdtu.dkdtu.dk While this suggests that a biosynthetic pathway for a compound like this compound could theoretically exist in the fungal kingdom, no direct evidence confirms this.

Isolation and Purification Methodologies (e.g., Chromatography)

Given the absence of documented natural sources, there are no established protocols for the isolation and purification of this compound from natural matrices.

Hypothetically, if this compound were to be found in a plant or fungal extract, standard chromatographic techniques would be employed for its isolation and purification. These methods would likely include:

Column Chromatography: Using a stationary phase such as silica (B1680970) gel and a gradient of organic solvents (e.g., hexane (B92381) and ethyl acetate) to separate compounds based on polarity.

High-Performance Liquid Chromatography (HPLC): A more advanced technique offering higher resolution and sensitivity, which would be crucial for purifying the compound from a complex mixture of metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be invaluable for both identifying the compound based on its mass spectrum and quantifying its presence in volatile extracts. researchgate.net

Ecological Significance and Proposed Biosynthetic Origins

The ecological significance of this compound is entirely unknown due to the lack of information about its natural occurrence.

Speculatively, if it were a fungal volatile, it could play a role in inter-organismal communication, such as defense against other microorganisms or signaling with plants. nih.gov Many fungal volatiles are known to have antifungal or antibacterial properties. frontiersin.org

The biosynthetic pathway for this compound has not been elucidated. However, based on the biosynthesis of similar compounds, it would likely originate from the shikimate pathway, which produces aromatic amino acids. These precursors could then undergo a series of modifications, including methylation and esterification, to form the final product. The biosynthesis of other earthy-smelling compounds like geosmin (B144297) in fungi and bacteria involves complex enzymatic reactions, including terpene synthases. researchgate.netnih.govbris.ac.uknih.gov It is plausible that a similarly complex pathway could lead to the formation of this specific dimethylated and methoxylated benzoate derivative.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 4-methoxy-2,5-dimethylbenzoate with high regioselectivity?

- Methodological Answer :

- Triazine-mediated coupling : Use 2,4,6-trichlorotriazine as a coupling agent to react with methoxy-substituted phenols (e.g., 4-methoxyphenol) and methyl benzoate precursors. Optimize stoichiometry (e.g., 1:1 molar ratio) and reaction time under anhydrous conditions to minimize byproducts .

- Esterification : Direct esterification of 4-methoxy-2,5-dimethylbenzoic acid with methanol, catalyzed by H₂SO₄ or DCC (dicyclohexylcarbodiimide), under reflux. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) .

Q. How can researchers purify this compound effectively?

- Methodological Answer :

- Column chromatography : Use silica gel with a gradient eluent (e.g., hexane:ethyl acetate from 9:1 to 4:1) to separate isomers or impurities. Confirm purity via HPLC (C18 column, acetonitrile:water 70:30) .

- Recrystallization : Dissolve the crude product in hot ethanol, cool to −20°C for 12 hours, and filter. Verify purity by melting point analysis (compare to literature values) and GC-MS (>95% purity threshold) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃) to confirm substitution patterns (e.g., methoxy at C4, methyl at C2/C5). Key signals: δ 3.85 (s, OCH₃), δ 2.30 (s, CH₃) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₁H₁₄O₃: 194.0943).

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between HPLC, GC, and NMR data?

- Methodological Answer :

- Cross-validation : Compare retention times (HPLC/GC) with spiked authentic samples. Use quantitative ¹H NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination. Discrepancies may arise from volatile impurities (GC) vs. non-volatile contaminants (HPLC) .

Q. What stability studies are recommended for long-term storage of this compound?

- Methodological Answer :

- Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC for ester hydrolysis (free benzoic acid detection). Store at 2–8°C under argon to prevent oxidation .

- Light sensitivity : Conduct photostability tests (ICH Q1B guidelines) using UV-Vis irradiation (320–400 nm). Use amber vials for light-sensitive storage .

Q. How can computational modeling predict reactivity or regioselectivity in derivatives of this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic effects (e.g., Fukui indices for electrophilic substitution). Predict regioselectivity in halogenation or nitration reactions .

- Molecular docking : Simulate interactions with enzymes (e.g., esterases) to design bioactive analogs. Use AutoDock Vina with flexible ligand docking parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.